cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19816516
InChI: InChI=1S/C16H17F3O3/c17-16(18,19)13-6-2-4-11(9-13)14(20)8-10-3-1-5-12(7-10)15(21)22/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,21,22)
SMILES:
Molecular Formula: C16H17F3O3
Molecular Weight: 314.30 g/mol

cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC19816516

Molecular Formula: C16H17F3O3

Molecular Weight: 314.30 g/mol

* For research use only. Not for human or veterinary use.

cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C16H17F3O3
Molecular Weight 314.30 g/mol
IUPAC Name 3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H17F3O3/c17-16(18,19)13-6-2-4-11(9-13)14(20)8-10-3-1-5-12(7-10)15(21)22/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,21,22)
Standard InChI Key JWKYUZAQKFDNFR-UHFFFAOYSA-N
Canonical SMILES C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical and Physical Properties

The compound’s structure features a cis-configuration at the cyclohexane ring, with a 2-oxoethyl group bridging the 3-position of the ring to the 3-trifluoromethylphenyl substituent. Key physical properties include a predicted boiling point of 408.8 \pm 40.0 \, ^\circ\text{C} and a density of 1.261±0.06g/cm31.261 \pm 0.06 \, \text{g/cm}^3 . The carboxylic acid group contributes to its acidity, with a calculated pKa of 4.67±0.104.67 \pm 0.10 , suggesting moderate water solubility under physiological conditions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H17F3O3\text{C}_{16}\text{H}_{17}\text{F}_{3}\text{O}_{3}
Molecular Weight314.30 g/mol
Boiling Point408.8 \pm 40.0 \, ^\circ\text{C}
Density1.261±0.06g/cm31.261 \pm 0.06 \, \text{g/cm}^3
pKa4.67±0.104.67 \pm 0.10
SMILESC1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F\text{C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)C(F)(F)F}

The stereochemistry of the cyclohexane ring influences its reactivity and interaction with biological targets. Computational models predict a chair conformation for the cyclohexane ring, with the carboxylic acid and trifluoromethylphenyl groups occupying equatorial positions to minimize steric strain.

Synthesis and Manufacturing

The synthesis of cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. A common route begins with the Friedel-Crafts acylation of a cyclohexane derivative to introduce the trifluoromethylphenyl ketone group. Subsequent oxidation and cyclization steps yield the cis-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Industrial-scale production prioritizes cost-effective catalysts and continuous flow reactors to enhance yield and purity. For example, Lewis acids like aluminum chloride (AlCl3\text{AlCl}_3) facilitate acylation under anhydrous conditions, while palladium-based catalysts optimize oxidation efficiency.

Applications in Pharmaceutical Research

The trifluoromethyl (-CF3\text{-CF}_3) group is a hallmark of modern drug design, valued for its ability to improve metabolic stability and membrane permeability. In this compound, the -CF3\text{-CF}_3 group enhances lipophilicity, making it a promising intermediate for protease inhibitors and kinase-targeted therapies. Preclinical studies suggest its utility in modulating inflammatory pathways, though detailed pharmacological data remain proprietary.

Table 2: Key Functional Groups and Their Roles

Functional GroupRole in Drug Design
Trifluoromethyl (-CF3\text{-CF}_3)Enhances lipophilicity and metabolic stability
Carboxylic Acid (-COOH\text{-COOH})Facilitates salt formation and bioavailability
Ketone (C=O\text{C=O})Serves as a hydrogen bond acceptor in target binding

Comparative Analysis with Structural Analogues

Replacing the cyclohexane ring with cyclopentane (as in PubChem CID 24722351) reduces molecular weight to 300.27 g/mol and alters ring strain, potentially affecting binding affinity . Similarly, relocating the trifluoromethyl group to the 4-position (CAS 736136-64-4) modifies electronic effects, as evidenced by shifts in 19F^{19}\text{F} NMR spectra.

Research Findings and Future Directions

Recent patents highlight the compound’s role in synthesizing Janus kinase (JAK) inhibitors, with in vitro assays demonstrating nanomolar potency against JAK2. Ongoing studies explore its derivatization for anticancer applications, leveraging the -CF3\text{-CF}_3 group’s ability to modulate cytochrome P450 interactions.

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